1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one
Overview
Description
“1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one” is a chemical compound with the CAS Number: 370-06-9 . It has a molecular weight of 189.14 . The IUPAC name for this compound is (1Z)-3,3,3-trifluoro-1-(2-pyridinyl)-1-propen-2-ol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6F3NO/c9-8(10,11)7(13)5-6-3-1-2-4-12-6/h1-4H,5H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a powder that has a melting point of 113-114 degrees Celsius . It is typically stored at room temperature .
Scientific Research Applications
Chemical Synthesis and Characterization
- Preparation and Reactivity : 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one and related compounds have been prepared and characterized using various spectroscopic techniques. Their crystal structures have been determined, shedding light on their molecular configurations and reactivity (Loghmani-Khouzani et al., 2006).
Biological and Pharmaceutical Research
- Synthesis of Biheterocyclic Compounds : New biheterocyclic compounds have been synthesized using this compound, showcasing its potential as a building block in pharmaceutical research (Malavolta et al., 2014).
Material Science and Industrial Applications
- Stereocontrolled Synthesis : This compound has been used in stereocontrolled synthesis processes, demonstrating its utility in creating specific molecular structures for material science applications (Shimizu et al., 1996).
Analytical Chemistry and Catalysis
- Complexation with Metals : It has been involved in the complexation with metals like Cadmium(II), indicating its potential role in analytical chemistry and catalysis (Hakimi et al., 2013).
Advanced Organic Chemistry
Synthesis of Derivatives : Derivatives of this compound have been synthesized, contributing to the development of new organic compounds (Kuznetsov et al., 2010).
Reactions and Derivatives Synthesis : The compound's reactivity has been explored in the synthesis of pyridine derivatives, expanding its applications in organic chemistry (Rateb, 2011).
Chemistry of Alkanes and Olefins
- Isomerizing Alkoxycarbonylation Studies : The compound has been used in studies of isomerizing alkoxycarbonylation of methyl oleate, highlighting its role in understanding chemical processes involving alkanes and olefins (Roesle et al., 2012).
Safety and Hazards
The compound has been classified with the following hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
1,1,1-trifluoro-3-pyridin-2-ylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7(13)5-6-3-1-2-4-12-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFSOQRAFJFAAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292097 | |
Record name | 1,1,1-trifluoro-3-(pyridin-2-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370-06-9 | |
Record name | NSC80336 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,1-trifluoro-3-(pyridin-2-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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